molecular formula C11H14FNO2S B4026066 6-fluoro-2-methyl-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline

6-fluoro-2-methyl-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B4026066
M. Wt: 243.30 g/mol
InChI Key: KHILBRDQBPRGJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-2-methyl-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-2-methyl-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the following steps:

    Fluorination: Introduction of the fluorine atom into the quinoline ring.

    Methylation: Addition of a methyl group to the nitrogen atom.

    Sulfonylation: Introduction of the methylsulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-methyl-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of functional groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or nucleophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

6-Fluoro-2-methyl-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-fluoro-2-methyl-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-2-methyl-1H-indole
  • 6-Fluoro-2-methylquinoline
  • 2-Methyl-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline

Uniqueness

6-Fluoro-2-methyl-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline is unique due to the combination of its fluorine, methyl, and methylsulfonyl substituents. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from similar compounds.

Properties

IUPAC Name

6-fluoro-2-methyl-1-methylsulfonyl-3,4-dihydro-2H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2S/c1-8-3-4-9-7-10(12)5-6-11(9)13(8)16(2,14)15/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHILBRDQBPRGJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1S(=O)(=O)C)C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-fluoro-2-methyl-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
6-fluoro-2-methyl-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline
Reactant of Route 3
6-fluoro-2-methyl-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline
Reactant of Route 4
6-fluoro-2-methyl-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline
Reactant of Route 5
6-fluoro-2-methyl-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
6-fluoro-2-methyl-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline

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